molecular formula C21H15N5OS2 B2864423 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide CAS No. 671198-95-1

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide

Cat. No. B2864423
CAS RN: 671198-95-1
M. Wt: 417.51
InChI Key: LYUKCOVHAIQWDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide” is a complex organic molecule that contains several heterocyclic rings, including a benzothiazole ring and a triazolo-pyridine ring .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of substituted 2-amino benzothiazoles with other precursor substrates . The structures of the synthesized compounds are usually confirmed using techniques such as IR spectroscopy, 1H NMR, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

Benzothiazole derivatives can be synthesized through various reactions involving o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . Other methods involve the condensation of 2-aminothiophenol with aldehydes .

Scientific Research Applications

Antibacterial Agents

Compounds with the benzothiazole moiety have been synthesized and evaluated for their antibacterial properties. The derivatives of this compound have shown variable activity against both Gram-positive and Gram-negative bacterial strains . For instance, certain arylamide derivatives exhibited promising activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) in the range of 19.7–24.2 μM . This suggests that the compound could be further explored for the development of new antibacterial drugs.

Antitubercular Activity

Benzothiazole derivatives have also been investigated for their potential against tuberculosis. Recent synthetic developments have led to benzothiazole-based compounds that exhibit better inhibition potency against Mycobacterium tuberculosis compared to standard reference drugs . This highlights the compound’s relevance in the search for new antitubercular medications.

Antifungal and Antiprotozoal Applications

The benzothiazole nucleus is associated with diverse biological activities, including antifungal and antiprotozoal effects . This makes the compound a candidate for the development of treatments against fungal infections and protozoan parasites.

Anticancer Research

Benzothiazole derivatives have been linked to anticancer activities. They act as important scaffolds in medicinal chemistry and are part of ongoing research to develop new cancer therapies .

Neuroprotective Drugs

Some benzothiazole derivatives are used in neuroprotective drugs. For example, riluzole, which contains the benzothiazole nucleus, is used for the treatment of amyotrophic lateral sclerosis . This indicates the potential of the compound in the development of treatments for neurodegenerative diseases.

Anti-inflammatory and Antidiabetic Properties

The compound’s derivatives have shown anti-inflammatory and antidiabetic activities, suggesting their use in managing inflammatory conditions and diabetes .

Larvicidal and Adulticidal Activities

Benzothiazole derivatives have been investigated for their larvicidal and adulticidal activities against vectors like Aedes aegypti, which could be significant in controlling vector-borne diseases .

Pharmacokinetic Profile and ADMET Prediction

The pharmacokinetic profile of synthesized benzothiazole derivatives is favorable, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) calculations suggest a good safety profile, which is crucial for drug development .

Future Directions

The future directions for this compound could involve further pharmacological evaluations. Similar compounds have been synthesized and screened for their inherent antibacterial potential . Rigorous QSAR studies could help identify the most potent antibacterial agents among synthesized compounds .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5OS2/c27-19(13-28-21-25-24-18-10-3-4-11-26(18)21)22-15-7-5-6-14(12-15)20-23-16-8-1-2-9-17(16)29-20/h1-12H,13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUKCOVHAIQWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CSC4=NN=C5N4C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-(benzo[d]thiazol-2-yl)phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.